molecular formula C7H5BrClNO2 B1370709 Methyl 5-bromo-2-chloroisonicotinate CAS No. 886365-28-2

Methyl 5-bromo-2-chloroisonicotinate

Cat. No.: B1370709
CAS No.: 886365-28-2
M. Wt: 250.48 g/mol
InChI Key: ZGVAWYBJGMOKBV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloroisonicotinate is a valuable intermediate compound in organic synthesis. It is widely used in the pharmaceutical, agrochemical, and material science industries. The compound is also known by its other synonyms, such as Methyl 5-Bromo-2-Chloropyridine-4-Carboxylate, 5-Bromo-2-Chloro-4-(Methoxycarbonyl)pyridine, and 5-Bromo-2-Chloro-Isonicotinic Acid Methyl Ester .

Preparation Methods

Methyl 5-bromo-2-chloroisonicotinate is synthesized through a multi-step process that involves the reaction of various reagents. The most common method of synthesizing the compound involves the reaction of 5-bromo-2-chloropyridine-4-carboxylic acid with methanol and thionyl chloride . The reaction between 5-bromo-2-chloropyridine-4-carboxylic acid and methanol yields methyl 5-bromo-2-chloropyridine-4-carboxylate. The compound is then reacted with thionyl chloride to yield this compound .

Chemical Reactions Analysis

Methyl 5-bromo-2-chloroisonicotinate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include thionyl chloride, methanol, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-chloroisonicotinate exerts its effects involves its unique structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

Methyl 5-bromo-2-chloroisonicotinate is unique due to its specific structure, which makes it a valuable intermediate in organic synthesis. Similar compounds include:

These compounds share similar structures and properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

methyl 5-bromo-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVAWYBJGMOKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650316
Record name Methyl 5-bromo-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-28-2
Record name Methyl 5-bromo-2-chloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-chloroisonicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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